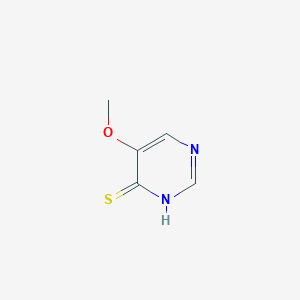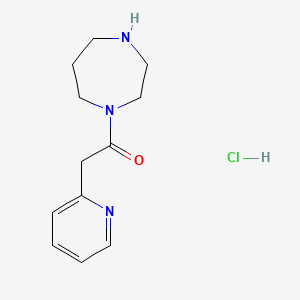
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction scheme.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Properties of Related Compounds :
- The synthesis of 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, a compound with a similar diazepanone structure, is described by Johnston and Mcnab (2009) in their study. They investigated the reactivity of this compound to electrophiles and its deoxygenation process (Johnston & Mcnab, 2009).
Catalytic Applications in Chemical Synthesis :
- Jiang et al. (2017) reported the use of l-Phenylalanine Triflate as an organocatalyst for the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives. This study highlights the role of specific catalysts in the efficient synthesis of such compounds (Jiang et al., 2017).
Antiproliferative Activity in Cancer Research :
- Liszkiewicz (2002) explored the antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives against various human cancer cell lines, demonstrating the potential application of similar compounds in cancer research (Liszkiewicz, 2002).
Structural and Molecular Characterization :
- The structural and molecular characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, which shares a pyridin-2-yl component, was conducted by Percino et al. (2006). This research provides insights into the crystal and molecular structures of related compounds (Percino et al., 2006).
Synthesis of Related Diazepine Derivatives :
- Barluenga et al. (1992) studied the reactivity of 1,2-dihydro-1,3,2-diazasilines to produce diazepine derivatives. Their work contributes to understanding the synthetic pathways and reactivity of compounds containing diazepine rings (Barluenga et al., 1992).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions and applications of the compound.
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-pyridin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(10-11-4-1-2-6-14-11)15-8-3-5-13-7-9-15;/h1-2,4,6,13H,3,5,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPXINLMXVNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
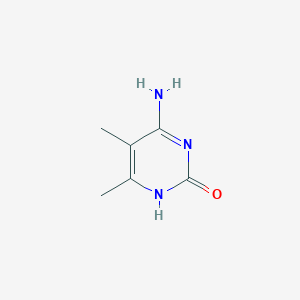
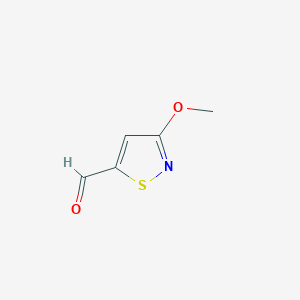
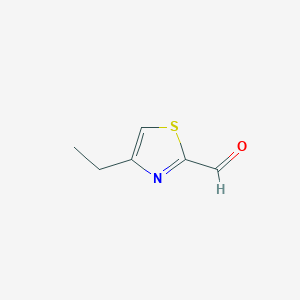
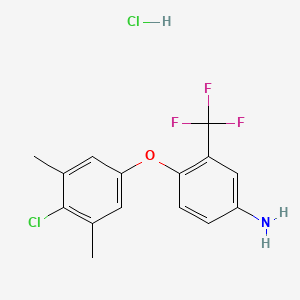
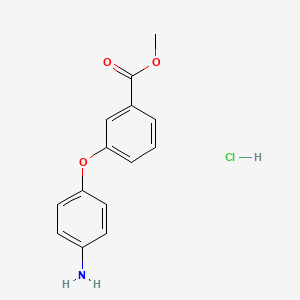
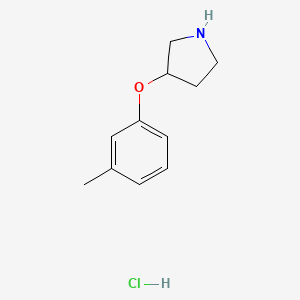
![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)
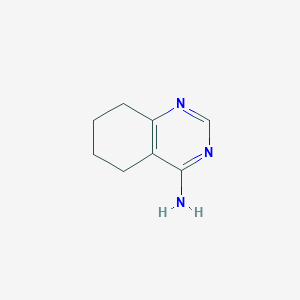
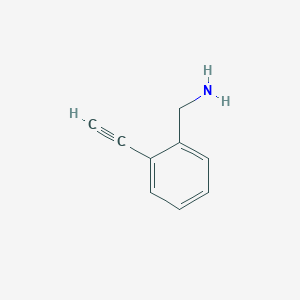
![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)
